N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide
Description
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide (CAS: 86241-66-9) is a specialized acrylamide derivative characterized by a 2-oxoimidazolidinyl moiety linked to the acrylamide group via a methylene bridge . The compound’s acrylamide backbone suggests utility in radical polymerization processes, while the oxoimidazolidinyl group may enhance hydrogen-bonding interactions or serve as a recognition site in bioactive molecules.
Properties
CAS No. |
86241-66-9 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-[(2-oxoimidazolidin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C7H11N3O2/c1-2-6(11)9-5-10-4-3-8-7(10)12/h2H,1,3-5H2,(H,8,12)(H,9,11) |
InChI Key |
DJPBBQRCUOFFKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCN1CCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide typically involves the reaction of acrylamide with 2-oxoimidazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Acrylamide+2-Oxoimidazolidine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acrylamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The imidazolidinone ring may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[[2-(2-Oxoimidazolidin-1-yl)ethoxy]methyl]acrylamide
- Structure : Differs by an ethoxy spacer between the oxoimidazolidinyl and acrylamide groups .
- Synthesis: Produced by BIOZOL Diagnostica Vertrieb GmbH as a reagent for analytical and pharmaceutical applications .
(Z)-N-(2-(4-(tert-Butylimino)-5-(4-Chlorophenyl)-2-Oxoimidazolidin-1-yl)ethyl)acrylamide (6d1)
- Structure: Features a tert-butylimino group and a 4-chlorophenyl substituent on the imidazolidinone ring, with an ethyl linker to acrylamide .
- Synthesis : Prepared via multicomponent reactions (18% yield, Procedure C), indicating challenges in scalability .
- Activity : Designed as a covalent inhibitor; the chlorophenyl group likely enhances target binding affinity, while the tert-butyl group improves metabolic stability .
(E)-N-(2-(5,6-Dimethyl-1H-Benzo[d]imidazol-1-yl)ethyl)-3-(4-Hydroxy-3,5-Dimethoxyphenyl)acrylamide (7h)
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]methacrylamide
- Structure : Methacrylamide derivative with a 2-oxoimidazolidinyl-ethyl chain .
- Key Differences : The methyl group on methacrylamide increases steric bulk, reducing polymerization rates compared to acrylamide derivatives. It is part of a reaction mass (CAS: 934-058-1), indicating use in industrial polymer blends .
Toxicity and Environmental Impact
- N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide: No direct toxicity data available.
- Aquatic Toxicity : Methacrylate analogs are harmful to aquatic life (LC50 > 79 mg/L for freshwater fish), suggesting that acrylamide derivatives may require similar handling precautions .
Biological Activity
N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
This compound has the molecular formula CHNO and a molar mass of approximately 169.18 g/mol. It contains an acrylamide moiety, which is known for its reactivity and ability to form covalent bonds with biological targets, making it a valuable scaffold in drug design .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
- Compounds containing acrylamide structures have been reported to exhibit significant antitumor effects. For instance, derivatives have shown potential in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-231 .
- A study indicated that modifications to the acrylamide structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may have similar properties .
2. Antimicrobial Properties
- Acrylamide derivatives have been evaluated for antibacterial and antifungal activities. The inclusion of heterocyclic moieties like oxoimidazolidine may enhance these properties, potentially offering new avenues for treating resistant infections .
3. Anti-inflammatory Effects
- Research has shown that acrylamide compounds can inhibit pathways involved in inflammation, such as the NLRP3 inflammasome pathway. This inhibition is crucial for developing treatments for inflammatory diseases .
4. Other Activities
- Additional studies suggest potential roles in modulating metabolic pathways, such as inhibiting diacylglycerol acyltransferase (DGAT), which is significant for obesity and fatty liver disease management .
The mechanisms by which this compound exerts its biological effects primarily involve:
- Covalent Bond Formation : The acrylamide moiety acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins, leading to functional alterations that can disrupt cellular processes.
- Cell Cycle Modulation : Studies indicate that compounds with similar structures induce apoptosis through activation of p53 and Bax proteins while decreasing Bcl-2 levels, leading to cell cycle arrest at the G2/M phase .
Case Studies
Several case studies highlight the efficacy of acrylamide derivatives in various biological contexts:
Q & A
Q. What are the optimal synthetic routes for N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including coupling acryloyl chloride with 2-oxoimidazolidine derivatives. A representative method involves:
- Step 1 : Reacting 2-oxoimidazolidine with a methylating agent (e.g., formaldehyde) to form the imidazolidinone intermediate.
- Step 2 : Acrylation using acryloyl chloride under anhydrous conditions, with triethylamine as a base to neutralize HCl byproducts.
- Optimization : Yields (~18–75%) depend on solvent choice (e.g., THF or DCM), reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of imidazolidinone to acryloyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the acrylamide backbone (δ 6.05–6.20 ppm for vinyl protons) and imidazolidinone ring (δ 3.5–4.5 ppm for methylene groups adjacent to the amide) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acrylamide) and ~1700 cm⁻¹ (imidazolidinone carbonyl) validate structural motifs .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated vs. observed) confirms molecular formula integrity .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis or polymerization.
- Reactivity : Avoid exposure to strong acids/bases, which may cleave the amide bond. Incompatible with oxidizing agents (e.g., peroxides) .
- Decomposition Products : Thermal degradation above 150°C may release toxic fumes (e.g., NOx, acrylonitrile) .
Advanced Research Questions
Q. How can conflicting spectral data be resolved during structural elucidation?
Conflicts often arise from tautomerism in the imidazolidinone ring or cis/trans isomerism in the acrylamide moiety. Mitigation strategies include:
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., tautomers) by analyzing peak splitting at different temperatures.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
Q. What methodologies are recommended for studying its biological activity in vitro?
- Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., kinases) or receptors.
- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify internalization via flow cytometry.
- Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .
Q. How can reaction yields be improved in large-scale synthesis?
Q. What analytical approaches address discrepancies in toxicity data across studies?
- Dose-Response Curves : Conduct MTT assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.
- Metabolite Profiling : Use LC-HRMS to detect and quantify degradation products or reactive intermediates.
- In Silico Modeling : Predict toxicity via QSAR models (e.g., ProTox-II) to prioritize experimental validation .
Q. How does the compound’s reactivity influence its application in polymer chemistry?
The acrylamide group enables radical polymerization, forming hydrogels or drug delivery scaffolds. Key considerations:
- Crosslinking Density : Adjust initiator (e.g., APS/TEMED) concentration to control polymer mesh size.
- Functionalization : Co-polymerize with PEG-diacrylate for enhanced biocompatibility .
- Degradation Studies : Monitor hydrolysis of the imidazolidinone ring under physiological pH (7.4) using HPLC .
Data Contradiction Analysis
Q. How should researchers reconcile varying reported IC₅₀ values in enzyme inhibition assays?
Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Best practices:
Q. What strategies validate unexpected reaction byproducts during synthesis?
- Tandem MS/MS : Fragment unknown peaks to propose structures based on collision-induced dissociation patterns.
- Isolation and Characterization : Scale up the reaction, isolate byproducts via prep-HPLC, and characterize via NMR/HRMS.
- Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹³C-acryloyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
